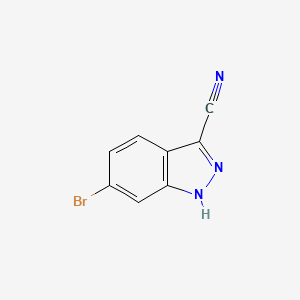![molecular formula C8H7BrN2O B1292616 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine CAS No. 1000341-22-9](/img/structure/B1292616.png)
3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Overview
Description
3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyrrole ring fused to a pyridine ring, with a bromine atom at the third position and a methoxy group at the fourth position. Pyrrolopyridines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
- Fibroblast Growth Factor Receptors (FGFRs) : 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine (referred to as “compound 4h” in some studies) targets FGFR1, FGFR2, and FGFR3 .
- Role : FGFRs play a crucial role in cell signaling pathways related to organ development, cell proliferation, migration, angiogenesis, and other processes . Abnormal activation of FGFRs is associated with various cancers, making them attractive targets for cancer therapy.
- Downstream Signaling : Upon binding, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail. This activates downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
- Resulting Changes : Inhibition of FGFR signaling can impact cancer cell proliferation, migration, and invasion .
- PI3K–Akt Pathway : Compound 4h may also modulate the PI3K–Akt pathway, involved in cell survival and growth .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical for cell signaling and growth . The interaction with FGFRs involves binding to the receptor’s active site, thereby inhibiting its activity. This inhibition can lead to downstream effects on cell proliferation and differentiation. Additionally, this compound has been found to interact with other proteins involved in signal transduction pathways, further highlighting its importance in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cells by targeting specific signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . This inhibition results in reduced cell growth and increased apoptosis, making it a potential candidate for anticancer therapies. Furthermore, this compound can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and subsequent effects on enzyme activity and gene expression. This compound binds to the active site of FGFRs, forming hydrogen bonds with key amino acid residues in the receptor’s hinge region . This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules. Additionally, this compound can inhibit other enzymes involved in cell signaling, further contributing to its effects on cellular function. The changes in gene expression induced by this compound are likely mediated through its impact on transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points to assess its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cell lines. These findings suggest that this compound has the potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects. The threshold effects observed in these studies indicate that there is a narrow therapeutic window for the use of this compound in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, which may vary between individuals.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins. These factors collectively determine the localization and concentration of the compound in different tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The targeting signals and post-translational modifications that direct this compound to specific compartments are not fully understood, but it is likely that its interactions with intracellular proteins play a role in its localization. The subcellular distribution of this compound can influence its efficacy and specificity in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine typically involves the following steps:
-
Formation of the Pyrrolo[3,2-c]pyridine Core: : The core structure can be synthesized through various methods, including cyclization reactions of appropriate precursors. One common approach is the cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
-
Methoxylation: : The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.
-
Oxidation and Reduction: : The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to remove the bromine atom or reduce the pyridine ring.
-
Coupling Reactions: : The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA); typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Palladium on carbon (Pd/C), hydrogen gas; typically carried out in solvents like ethanol or methanol.
Coupling Reactions: Palladium catalysts, boronic acids; typically carried out in solvents like toluene or tetrahydrofuran (THF).
Major Products Formed
Substitution Products: Azides, nitriles, amines.
Oxidation Products: N-oxides.
Reduction Products: Dehalogenated compounds, reduced pyridine derivatives.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs) which are implicated in various cancers.
Biological Studies: It is used in studies to understand the role of pyrrolopyridine derivatives in cell signaling pathways and their effects on cell proliferation and apoptosis.
Chemical Biology: The compound serves as a tool to study the interactions of pyrrolopyridine derivatives with biological macromolecules.
Pharmaceutical Development: It is investigated for its potential therapeutic applications in treating diseases such as cancer, diabetes, and neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine
- 1H-Pyrrolo[3,4-c]pyridine derivatives
- 1H-Pyrazolo[3,4-b]pyridine derivatives
Uniqueness
3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the bromine atom and methoxy group enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry research .
Properties
IUPAC Name |
3-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-7-5(9)4-11-6(7)2-3-10-8/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOHKXVQDVMENU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646756 | |
| Record name | 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-22-9 | |
| Record name | 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




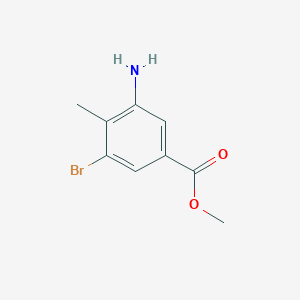

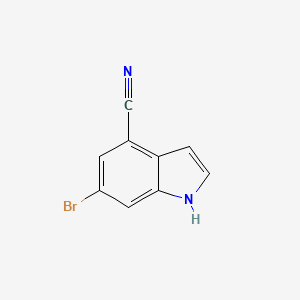
![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)
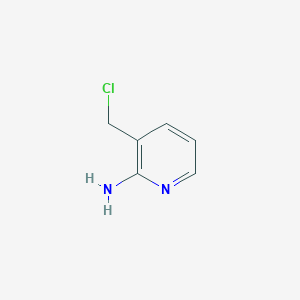
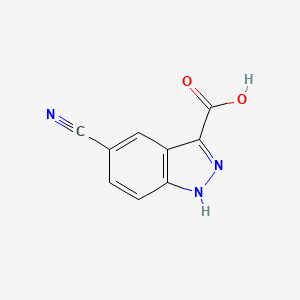

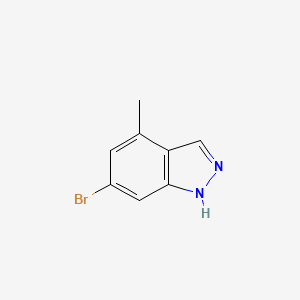

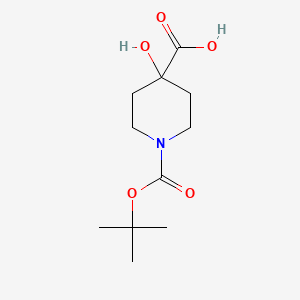
![1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1292559.png)
